molecular formula C9H17N3O B8023326 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine

3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B8023326
M. Wt: 183.25 g/mol
InChI Key: UMZADCQCUBJTEM-UHFFFAOYSA-N
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Description

3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine: is a chemical compound with the molecular formula C9H17N3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science . This compound is characterized by the presence of an isopropoxy group and an isopropyl group attached to a pyrazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 1-Isopropyl-3-isopropenyl-1H-pyrazol-4-amine
  • 4-Amino-1H-pyrazole
  • 1H-Pyrazol-4-ylamine

Comparison: Compared to these similar compounds, 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of both isopropoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-propan-2-yl-3-propan-2-yloxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-6(2)12-5-8(10)9(11-12)13-7(3)4/h5-7H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZADCQCUBJTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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